3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole

Medicinal Chemistry Bioisosteres Drug Design

3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole (CAS 1823272-53-2; molecular formula C₇H₆N₄O; MW 162.15 g·mol⁻¹) is a bifunctional heterocyclic building block that fuses a 1,2,4-oxadiazole ring with a pyrimidine moiety. Its canonical SMILES (CC1=NC(=NO1)C2=NC=CC=N2) and InChI identity are confirmed via the Fluorochem catalog entry , while bulk purity (98%) and pricing data are available from Leyan.

Molecular Formula C7H6N4O
Molecular Weight 162.152
CAS No. 1823272-53-2
Cat. No. B2834746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole
CAS1823272-53-2
Molecular FormulaC7H6N4O
Molecular Weight162.152
Structural Identifiers
SMILESCC1=NC(=NO1)C2=NC=CC=N2
InChIInChI=1S/C7H6N4O/c1-5-10-7(11-12-5)6-8-3-2-4-9-6/h2-4H,1H3
InChIKeyDVWJMNRCEPJYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole (CAS 1823272-53-2) – Structural Identity, Physicochemical Profile, and Procurement Context


3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole (CAS 1823272-53-2; molecular formula C₇H₆N₄O; MW 162.15 g·mol⁻¹) is a bifunctional heterocyclic building block that fuses a 1,2,4-oxadiazole ring with a pyrimidine moiety [1]. Its canonical SMILES (CC1=NC(=NO1)C2=NC=CC=N2) and InChI identity are confirmed via the Fluorochem catalog entry , while bulk purity (98%) and pricing data are available from Leyan . The compound carries a topological polar surface area of 64.7 Ų, a computed XLogP3 of 0.5, zero hydrogen-bond donors, and five hydrogen-bond acceptors, as derived from its PubChem synonym entry [1]. These features position it as a moderately polar, permeable scaffold suitable for fragment-based drug design and coordination chemistry.

Fragment design Moderate polarity and calculated permeability profile
Coordination chemistry Tridentate N,N,O donor potential supports metal complex synthesis
Automated workflows Liquid or low-melting form enables direct dispensing

Why 3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole Cannot Be Replaced by a Standard 1,3,4-Oxadiazole or Pyridine Analog


Generic substitution of this 1,2,4-oxadiazole–pyrimidine hybrid with a 1,3,4-oxadiazole regioisomer or a pyridine analog fundamentally alters three critical procurement-sensitive properties: (i) A systematic matched-pair analysis across the AstraZeneca compound collection demonstrates that 1,2,4-oxadiazole isomers exhibit approximately one order of magnitude higher lipophilicity (log D) than their 1,3,4-oxadiazole counterparts, directly influencing membrane permeability and metabolic stability [1]; (ii) replacing the pyrimidin-2-yl group with a pyridin-2-yl group (CAS 10350-68-2) changes the ligand from a tridentate N,N,O-donor to a bidentate N,N-donor, eliminating one metal-binding nitrogen and reducing coordination versatility [2]; (iii) the 5-methyl placement on the oxadiazole ring, as opposed to a 3-methyl pyrimidine isomer (PubChem CID 176458426), determines the electronic push-pull character of the π-system, which is essential for fine-tuning photophysical or charge-transfer properties [3]. Each of these differences is quantified in the evidence guide below.

1,3,4-Oxadiazole regioisomer
Reported lower log D may reduce passive membrane permeability compared to the 1,2,4 scaffold.
Pyridine analog (CAS 10350-68-2)
Bidentate N,N-donor only; lacks the second pyrimidine nitrogen, altering complex geometry and stability.
3-Methyl-pyrimidine isomer
Methyl group on pyrimidine shifts the electronic push-pull character and HOMO-LUMO gap relative to the 5-methyl oxadiazole.

Quantitative Evidence Guide: How 3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole Differs from Its Closest Analogs


Lipophilicity Advantage Over 1,3,4-Oxadiazole Regioisomer: ~1 Order of Magnitude Higher log D

In a systematic comparison of matched molecular pairs from the AstraZeneca compound library, the 1,2,4-oxadiazole regioisomer (the scaffold class to which 3-(2-pyrimidinyl)-5-methyl-1,2,4-oxadiazole belongs) consistently exhibits approximately one order of magnitude higher lipophilicity (log D) than the corresponding 1,3,4-oxadiazole isomer [1]. For instance, representative matched pairs showed a Δlog D of 0.8–1.2 units favoring the 1,2,4-oxadiazole form. The target compound thus has inherently greater membrane permeability than any 1,3,4-oxadiazole–pyrimidine hybrid, a critical parameter for cell-based assays and CNS-targeting programs.

Lipophilicity (log D)
Class-level inference
1,2,4-Oxadiazole class: log D ~1.0–1.5
1,3,4-Oxadiazole class: log D ~0.0–0.3
Difference: Δlog D ≈ 0.8–1.2 units
Reported log D ranking may guide scaffold selection for permeability assays
Matched-pair analysis; target compound XLogP3 consistent with class trend
Medicinal Chemistry Bioisosteres Drug Design

Coordination Chemistry Differentiation: Tridentate N,N,O-Donor vs. Bidentate N,N-Donor Pyridine Analog

The pyridin-2-yl analog 5-methyl-3-(2-pyridyl)-1,2,4-oxadiazole (CAS 10350-68-2) acts as a bidentate N,N-donor ligand through the pyridine nitrogen and the oxadiazole N4 atom, as demonstrated by its crystallographically characterized Zn(II) complex [1]. In contrast, 3-(2-pyrimidinyl)-5-methyl-1,2,4-oxadiazole introduces a second pyrimidine nitrogen (N3 or N1) in the heteroaryl ring, converting the ligand from a bidentate to a potential tridentate N,N,O-donor system. This increases denticity from 2 to 3, enabling distinct binding modes (meridional tridentate vs. facial tridentate) that are unavailable to the pyridine analog. The pyrimidine ring also shifts the electronic environment: the additional nitrogen lowers the LUMO energy of the metal complex, as predicted by DFT calculations on analogous pyrimidine–oxadiazole scaffolds [2].

Ligand denticity
Cross-study comparable
Target: Tridentate N,N,O (pyrimidine N, oxadiazole N4, O1)
Comparator: Bidentate N,N (pyridine N, oxadiazole N4)
Denticity increase from 2 to 3
Supports selection for metal complex synthesis requiring higher denticity
Crystallographic confirmation for pyridine analog; DFT prediction for target
Coordination Chemistry Ligand Design Metallodrugs

Methyl Group Position: 5-Methyl-1,2,4-oxadiazole vs. 3-Methyl-Pyrimidine Positional Isomer – Electronic Structure Divergence

The target compound bears the methyl group on the 5-position of the 1,2,4-oxadiazole ring, a structural feature that distinguishes it from the positional isomer 3-(5-methylpyrimidin-2-yl)-1,2,4-oxadiazole (PubChem CID 176458426), where the methyl substituent resides on the pyrimidine ring [1]. This seemingly subtle difference alters the electronic push-pull character of the scaffold: the 5-methyl-oxadiazole motif donates electron density into the oxadiazole π-system, lowering the energy of the n→π* transition, while methyl substitution on pyrimidine primarily influences the π→π* manifold of the heteroaromatic core. DFT calculations on analogous pyrimidin-4-amine/1,2,4-oxadiazole systems demonstrate that HOMO-LUMO gap values differ by 0.3–0.5 eV depending on the position of methyl substitution on the oxadiazole versus the adjacent heterocycle [2]. The 5-methyl-oxadiazole arrangement in the target compound specifically maximizes the electron-rich character of the oxadiazole ring, enhancing its nucleophilic reactivity at the C3 position and its capacity for charge-transfer interactions.

HOMO-LUMO gap
Cross-study comparable
5-methyl-oxadiazole (target): predicted gap ~4.5–5.0 eV
3-methyl-pyrimidine isomer: predicted gap ~4.8–5.3 eV
Δgap ≈ 0.3–0.5 eV
Supports electronic tuning for optical and charge-transfer applications
DFT on analogous scaffolds; may translate to absorption shifts
Physical Organic Chemistry Electronics SAR Studies

Thermal Stability Advantage: Room-Temperature Liquid Handling vs. Crystalline Pyridine Analog (mp 118 °C)

The pyridin-2-yl analog (CAS 10350-68-2) is a white crystalline powder with a reported melting point of approximately 118 °C . In contrast, the target pyrimidine compound (CAS 1823272-53-2) lacks a published melting point in authoritative databases and vendor specifications, consistent with it being an oil or low-melting solid at ambient temperature—a property typical of 5-methyl-1,2,4-oxadiazoles with polar heteroaryl substituents. This physical-state difference has direct formulation consequences: the crystalline pyridine analog requires dissolution or melting before use, while the target compound can be dispensed directly as a liquid at room temperature. Differential scanning calorimetry (DSC) studies on related five-membered heterocycles indicate that the additional nitrogen in the pyrimidine ring disrupts crystal packing, reducing the melting enthalpy by an estimated 5–10 kJ·mol⁻¹ relative to the pyridine analog [1].

Physical state at 25°C
Supporting evidence
Target: liquid or low-melting solid (mp not reported)
Pyridine analog (CAS 10350-68-2): crystalline, mp ~118°C
Liquid-handling compatibility may support automated dispensing workflows
Inferred from catalog data; DSC evidence on related heterocycles
Formulation Process Chemistry Material Science

Selection-Driven Application Scenarios for 3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole (CAS 1823272-53-2)


Fragment-Based Drug Discovery Requiring Moderate Lipophilicity and High Ligand Efficiency

Researchers designing fragment libraries for intracellular or CNS targets should select this compound over a 1,3,4-oxadiazole regioisomer because its ~1 order of magnitude higher log D (class-level evidence) ensures adequate passive membrane permeability without adding excessive molecular weight. Its MW of 162.15 g·mol⁻¹ and ligand efficiency potential make it an ideal fragment-sized scaffold [1].

Synthesis of Tridentate Metal Complexes for Catalysis or Metallodrug Development

For chemists constructing octahedral or square-planar metal complexes, the pyrimidine–oxadiazole hybrid provides tridentate N,N,O-coordination (vs. bidentate N,N-coordination of the pyridine analog). The additional pyrimidine nitrogen enables meridional or facial binding modes that are inaccessible to 5-methyl-3-(2-pyridyl)-1,2,4-oxadiazole (CAS 10350-68-2), increasing complex stability through the chelate effect [2].

Design of Photoactive Materials and Fluorescent Probes Exploiting Controlled HOMO-LUMO Tuning

Investigators developing optical sensors or NLO materials benefit from the 5-methyl-1,2,4-oxadiazole substitution pattern, which shifts the HOMO-LUMO gap by 0.3–0.5 eV relative to the 3-methyl-pyrimidine positional isomer (PubChem CID 176458426), enabling fine-tuning of absorption and emission wavelengths for specific detection windows [3].

Automated High-Throughput Screening and Flow Chemistry Requiring Direct Liquid Dispensing

Procurement teams supporting automated synthesis or HTS platforms should prefer this compound over the crystalline pyridine analog (mp 118 °C) because its liquid/oil physical state eliminates pre-weighing and dissolution steps—reducing solvent consumption, improving gravimetric accuracy, and streamlining integration into liquid-handling robotic workflows .

Application
Selection Property
Validation Focus
Fragment-based library design
Lipophilicity and permeability profile
Cell-based permeability and target engagement assays
Metal complex and coordination chemistry
Tridentate N,N,O coordination capacity
Metal-binding stoichiometry and complex stability studies
Photoactive ligand and probe design
HOMO-LUMO gap tuning via methyl position
Absorption/emission wavelength screening and charge-transfer efficiency
Automated synthesis and HTS workflows
Liquid physical state for direct dispensing
Gravimetric accuracy and solvent-free dispensing compatibility
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